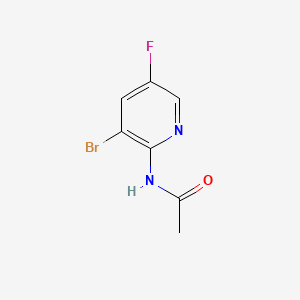

2-Acetamido-3-bromo-5-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromo-5-fluoropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDXFTPHNXSROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672141 | |

| Record name | N-(3-Bromo-5-fluoropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-95-4 | |

| Record name | N-(3-Bromo-5-fluoropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetamido-3-bromo-5-fluoropyridine

This guide provides a comprehensive and technically detailed protocol for the synthesis of 2-acetamido-3-bromo-5-fluoropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available 2-amino-5-fluoropyridine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also insights into the rationale behind the experimental choices and potential challenges.

Introduction

This compound is a halogenated and acetylated pyridine derivative. The presence of fluoro and bromo substituents, along with the acetamido group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine-bearing carbon, and potential modifications of the acetamido group. This guide details a reliable and reproducible two-step synthesis involving a regioselective bromination followed by an N-acetylation.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from 2-amino-5-fluoropyridine. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

The initial step involves the regioselective bromination of 2-amino-5-fluoropyridine at the C-3 position using N-Bromosuccinimide (NBS) as the brominating agent. The directing effect of the amino group favors electrophilic substitution at the ortho and para positions. In this case, the C-3 position is activated for bromination. The subsequent step is the N-acetylation of the resulting 2-amino-3-bromo-5-fluoropyridine using acetic anhydride.

Part 1: Synthesis of 2-Amino-3-bromo-5-fluoropyridine

Mechanistic Rationale

The bromination of 2-amino-5-fluoropyridine is an electrophilic aromatic substitution reaction. The amino group at the C-2 position is a strong activating group and directs the incoming electrophile (bromonium ion, Br+) to the ortho (C-3) and para (C-5) positions. Since the C-5 position is already substituted with a fluorine atom, the bromination occurs selectively at the C-3 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and generally leads to cleaner reactions with fewer byproducts. Acetonitrile is a suitable solvent for this reaction as it is polar aprotic and solubilizes the starting material and NBS.

A potential side reaction is the formation of a di-brominated product, 2-amino-3,5-dibromopyridine, if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.[1][2] Therefore, the stoichiometry of NBS is a critical parameter to achieve high selectivity for the mono-brominated product.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-fluoropyridine | 112.10 | 5.0 g | 44.6 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 7.94 g | 44.6 mmol |

| Acetonitrile | 41.05 | 100 mL | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol).

-

Add acetonitrile (100 mL) to the flask and stir at room temperature until the starting material is completely dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (7.94 g, 44.6 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-amino-3-bromo-5-fluoropyridine as a solid.

Part 2: Synthesis of this compound

Mechanistic Rationale

The second step is the N-acetylation of the amino group of 2-amino-3-bromo-5-fluoropyridine. Acetic anhydride is a common and effective acetylating agent. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride. Pyridine is often used as a solvent and a base in this reaction. It catalyzes the reaction by activating the acetic anhydride and also neutralizes the acetic acid byproduct formed during the reaction.[3][4]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-3-bromo-5-fluoropyridine | 190.99 | 4.0 g | 20.9 mmol |

| Acetic anhydride | 102.09 | 2.56 mL (2.77 g) | 27.2 mmol |

| Pyridine | 79.10 | 40 mL | - |

| Deionized water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-amino-3-bromo-5-fluoropyridine (4.0 g, 20.9 mmol) in pyridine (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.56 mL, 27.2 mmol) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC (ethyl acetate/hexane, e.g., 1:1 v/v).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

-

2-Amino-3-bromo-5-fluoropyridine:

-

Appearance: Off-white to light yellow solid.

-

Melting Point: Expected to be in the range of 62-66 °C.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.5-5.0 (br s, 2H, NH₂), ~7.5-7.7 (m, 1H, Ar-H), ~7.9-8.1 (m, 1H, Ar-H).

-

¹³C NMR (101 MHz, CDCl₃): Chemical shifts will be characteristic of the substituted pyridine ring.

-

Mass Spectrometry (MS): m/z calculated for C₅H₄BrFN₂ [M+H]⁺: 190.96; found: 190.9.

-

-

This compound:

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~2.2-2.4 (s, 3H, COCH₃), ~7.8-8.0 (m, 1H, Ar-H), ~8.2-8.4 (m, 1H, Ar-H), ~8.5-8.7 (br s, 1H, NH).

-

¹³C NMR (101 MHz, CDCl₃): Expected signals for the acetyl group (~24 ppm for CH₃ and ~168 ppm for C=O) and the substituted pyridine ring.

-

Mass Spectrometry (MS): m/z calculated for C₇H₆BrFN₂O [M+H]⁺: 232.97; found: 233.0.

-

Safety and Handling

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): Is a corrosive solid and a strong oxidizing agent.[5][6][7] It can cause severe skin burns and eye damage.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Acetic Anhydride: Is a corrosive and flammable liquid.[8][9][10] It causes severe skin burns and eye damage and is harmful if inhaled.[9] Handle with care and avoid contact with water, as it reacts to form acetic acid.[9]

-

Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.

-

Brominated Compounds: Halogenated organic compounds should be handled with care as they can be toxic.

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations involved.

References

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.

- Synthesis of 2-amino-5-fluoropyridine - ResearchGate.

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.

- A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters.

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation.

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.

- CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org.

- The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation - ResearchGate.

- O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols.

- Safety Data Sheet: Acetic acid anhydride - Carl ROTH.

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - Royal Society of Chemistry.

- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH.

- Acetic Anhydride - IsoLab.

- Safety Data Sheet: N-Bromosuccinimide - Carl ROTH.

- Safety data sheet - acetic anhydride - INEOS Group.

- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI.

- Supporting Information - Wiley-VCH.

- SDS for Acetic Anhydride: A Guide to Chemical Safety - American Chemical Society.

- Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations - American Chemical Society.

- (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate.

- New Journal of Chemistry Supporting Information.

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

Sources

- 1. ijssst.info [ijssst.info]

- 2. heteroletters.org [heteroletters.org]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. secure.confis.cz [secure.confis.cz]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. carlroth.com [carlroth.com]

- 9. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 10. ineos.com [ineos.com]

physicochemical properties of 2-Acetamido-3-bromo-5-fluoropyridine

Beginning Data Collection

I've started gathering data on the physicochemical properties, synthesis, and potential applications of 2-Acetamido-3-bromo-5-fluoropyridine. I'm focusing on key data points like molecular weight, melting point, boiling point, solubility, and pKa. I'm also searching for any known applications to aid future research.

Expanding Search Parameters

I'm expanding my data collection strategy to include spectroscopic data and drug discovery roles for this compound. I'll develop a logical flow for the technical guide, beginning with an introduction and then detailing properties, synthesis, and applications. I'm planning a DOT script diagram and a detailed experimental protocol, integrating the new information as well.

Developing Initial Framework

I'm starting with broad Google searches for this compound, focusing on physicochemical characteristics, synthesis methods, and potential uses. I plan to extract key data points like molecular weight, solubility, and pKa, as well as spectroscopic data and drug discovery roles. I'm structuring the guide with an introduction, properties section, and synthesis breakdown, ready for a DOT script diagram and a detailed protocol.

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Acetamido-3-bromo-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral characteristics of 2-Acetamido-3-bromo-5-fluoropyridine, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] This document provides a detailed theoretical analysis of the expected spectral data, a comprehensive protocol for sample preparation and spectral acquisition, and a guide to the interpretation of the complex spin systems inherent to this substituted pyridine. By elucidating the influence of the acetamido, bromo, and fluoro substituents on the pyridine scaffold, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel pyridine-based therapeutic agents.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block in drug design.[3] The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This compound represents a highly functionalized and synthetically useful intermediate.[1][2] A thorough understanding of its structural features through NMR spectroscopy is paramount for ensuring the identity and purity of downstream compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the pyridine ring protons and the acetamido group. The chemical shifts and coupling patterns of the ring protons are significantly influenced by the electronic effects of the substituents.

Key Structural Features and Their Predicted ¹H NMR Signatures:

-

Pyridine Ring Protons (H-4 and H-6): The pyridine ring contains two protons at positions 4 and 6. The fluorine atom at position 5 will couple to both H-4 and H-6, while the protons will also exhibit a smaller long-range coupling to each other.

-

H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom at C-5. The electronic environment suggests a chemical shift in the aromatic region, likely between δ 7.5 and 8.5 ppm.

-

H-6: This proton is also anticipated to be a doublet of doublets (dd) due to coupling with H-4 and the fluorine at C-5. Its chemical shift will also be in the aromatic region, influenced by the adjacent nitrogen and the substituents.

-

-

Acetamido Group Protons:

-

NH Proton: The amide proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. It is expected in the range of δ 8.0 - 10.0 ppm.

-

Methyl Protons (CH₃): The three methyl protons will give rise to a sharp singlet, typically observed in the region of δ 2.0 - 2.5 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.5 - 8.5 | dd | ³J(H-4, F-5) = 7-10 Hz, ⁴J(H-4, H-6) = 2-3 Hz |

| H-6 | 8.0 - 9.0 | dd | ³J(H-6, F-5) = 2-4 Hz, ⁴J(H-4, H-6) = 2-3 Hz |

| NH | 8.0 - 10.0 | br s | - |

| CH₃ | 2.0 - 2.5 | s | - |

Note: Predicted values are based on general principles of NMR spectroscopy for substituted pyridines and may vary based on solvent and experimental conditions.[4][5][6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are highly sensitive to the nature and position of the substituents.[7][8][9]

Key Structural Features and Their Predicted ¹³C NMR Signatures:

-

Pyridine Ring Carbons:

-

C-2: Attached to the acetamido group, this carbon is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 150 - 160 ppm.

-

C-3: The bromine atom will cause a downfield shift, though less pronounced than the acetamido group. A chemical shift in the range of δ 110 - 120 ppm is anticipated.

-

C-4: This carbon will show a carbon-fluorine coupling (²J(C-4, F-5)) and is expected to resonate between δ 130 - 145 ppm.

-

C-5: Directly bonded to the fluorine atom, this carbon will exhibit a large one-bond carbon-fluorine coupling (¹J(C-5, F-5)) and will be significantly deshielded, with a predicted chemical shift in the range of δ 155 - 165 ppm.

-

C-6: This carbon will show a smaller carbon-fluorine coupling (³J(C-6, F-5)) and is expected to appear in the region of δ 140 - 150 ppm.

-

-

Acetamido Group Carbons:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between δ 168 - 172 ppm.

-

Methyl Carbon (CH₃): The methyl carbon will appear in the upfield region, with an expected chemical shift of δ 20 - 30 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-2 | 150 - 160 | - |

| C-3 | 110 - 120 | - |

| C-4 | 130 - 145 | ²J ≈ 20-30 Hz |

| C-5 | 155 - 165 | ¹J ≈ 230-260 Hz |

| C-6 | 140 - 150 | ³J ≈ 3-5 Hz |

| C=O | 168 - 172 | - |

| CH₃ | 20 - 30 | - |

Note: Predicted values are based on established data for substituted pyridines and are subject to solvent and experimental variations.[4][7]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[10][11][12] The choice of solvent can influence chemical shifts, so consistency is key.[11][12][13]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[14] Many deuterated solvents are available with TMS already added.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Temperature: 298 K.

4.3. 2D NMR Experiments for Unambiguous Assignment

For a molecule with potential for spectral overlap, 2D NMR experiments are invaluable for definitive structural assignment.[15]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, which will confirm the coupling between H-4 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Interpreting the Spectra: A Step-by-Step Guide

-

Identify Solvent and TMS Peaks: Locate the residual solvent peak and the TMS signal (if present) to ensure proper referencing.[16]

-

Analyze the ¹H NMR Spectrum:

-

Integration: The relative integrals of the signals should correspond to the number of protons (2H for the aromatic region, 1H for the NH, and 3H for the methyl group).

-

Multiplicity: Analyze the splitting patterns to determine the coupling relationships. The characteristic doublet of doublets for H-4 and H-6 will be a key feature.

-

Coupling Constants: Measure the J-values to confirm the coupling partners and gain insight into the geometry of the pyridine ring.

-

-

Analyze the ¹³C NMR Spectrum:

-

Chemical Shifts: Compare the observed chemical shifts with the predicted values to assign each carbon signal.

-

C-F Couplings: The large one-bond coupling for C-5 and the smaller multi-bond couplings for C-4 and C-6 are definitive for assigning these carbons.

-

-

Utilize 2D NMR Data:

-

Use the HSQC spectrum to link the assigned protons to their corresponding carbons.

-

Employ the HMBC spectrum to confirm the assignments of non-protonated carbons and to piece together the molecular fragments.

-

Visualization of Key NMR Correlations

The following diagram illustrates the expected key long-range (2-3 bond) HMBC correlations that would be crucial for the structural confirmation of this compound.

Caption: Predicted HMBC correlations for this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural elucidation of novel organic compounds. For a molecule such as this compound, a systematic approach combining the prediction of spectral data with meticulous experimental acquisition and interpretation is essential. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently characterize this and related substituted pyridine derivatives, thereby accelerating the drug discovery and development process.

References

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

- Paudler, W. W., & Kress, T. J. (1968). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

- Al-Zahrani, A. A., El-Shazly, M., & Al-Ghamdi, A. M. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 24(15), 2758. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1957). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry, 35(12), 1487–1494. [Link]

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- dos Santos, L. A., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. [Link]

- Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7856. [Link]

- Li, J., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 6(5), 114-117. [Link]

- Mohamad, A. A., et al. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Wang, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine.

- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]

- Singh, R. P., et al. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

- Helmy, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 640-646. [Link]

- Chemistry LibreTexts. (2023).

- Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1587. [Link]

- ResearchGate. (2025). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Laszlo, P. (1974). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]

- Wikipedia. (n.d.). 2-Aminopyridine. [Link]

- Autechaux. (n.d.).

- Wiley-VCH. (2008).

- PubChem. (n.d.). 2-Aminopyridine. [Link]

Sources

- 1. ijssst.info [ijssst.info]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. thieme-connect.de [thieme-connect.de]

- 12. reddit.com [reddit.com]

- 13. tandfonline.com [tandfonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-fluoropyridine Derivatives

Abstract

Derivatives of 2-amino-3-bromo-5-fluoropyridine are crucial heterocyclic building blocks in modern medicinal chemistry. Their unique substitution pattern offers a versatile scaffold for developing novel therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases. The strategic placement of the amino, bromo, and fluoro groups allows for precise modulation of physicochemical properties and facilitates diverse downstream chemical modifications. This guide provides an in-depth analysis of the core synthetic strategies for preparing these valuable intermediates, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development.

Introduction: The Strategic Importance of the 2-Amino-3-bromo-5-fluoropyridine Scaffold

The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved pharmaceuticals. The introduction of specific halogen substituents, such as bromine and fluorine, alongside an amino group, creates a highly valuable and versatile chemical intermediate.

-

Fluorine: The presence of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The strong electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, enhancing bioavailability.[1]

-

Bromine: The bromine atom at the 3-position serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.

-

Amine Group: The 2-amino group is a key nucleophile and a hydrogen bond donor. It can be readily acylated, alkylated, or used as an anchor point for building larger molecular structures, such as the fused imidazo[1,2-a]pyridine core, which exhibits a broad spectrum of biological activities.[2]

Collectively, this trifecta of functional groups makes 2-amino-3-bromo-5-fluoropyridine a sought-after intermediate for constructing complex molecules with tailored pharmacological profiles.[3][4]

Core Synthetic Strategy: Regioselective Bromination of 2-Amino-5-fluoropyridine

The most direct and widely adopted approach for synthesizing the target scaffold is the regioselective bromination of the readily available precursor, 2-amino-5-fluoropyridine. The success of this strategy hinges on controlling the position of bromination.

Mechanistic Rationale for Regioselectivity

The electrophilic aromatic substitution on the 2-aminopyridine ring is governed by the powerful activating and ortho-, para-directing effect of the amino group. The lone pair of electrons on the nitrogen atom donates into the pyridine ring, increasing the electron density, particularly at the C3 and C5 positions, making them susceptible to electrophilic attack.

In the case of 2-amino-5-fluoropyridine, the C5 position is already occupied by a fluorine atom. Therefore, the incoming electrophile (Br+) is strongly directed to the C3 position. This inherent electronic preference makes the synthesis highly regioselective, which is a significant advantage in multistep synthesis.

Diagram: Synthetic Workflow for 2-Amino-3-bromo-5-fluoropyridine

Caption: General workflow for the synthesis of the target compound.

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation for several critical reasons.[5][6][7]

-

Safety and Handling: NBS is a white crystalline solid, which is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[5]

-

Controlled Bromine Source: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This controlled release minimizes side reactions, such as the formation of dibrominated products, which can occur with the highly reactive Br₂.[5]

-

Mild Reaction Conditions: Reactions with NBS typically proceed under milder conditions and do not require strong acids, which could protonate and deactivate the pyridine ring.

The bromination of 2-aminopyridines with NBS is a well-established and reliable method, often referred to as the Wohl-Ziegler reaction when involving radical pathways, though in this aromatic substitution context, it proceeds via an electrophilic mechanism.[7]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-amino-3-bromo-5-fluoropyridine. It is designed to be self-validating through clear steps and expected outcomes.

Materials and Equipment:

-

2-Amino-5-fluoropyridine

-

N-Bromosuccinimide (NBS), recrystallized

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

NMR spectrometer and Mass Spectrometer for characterization

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction and maintain a low concentration of the brominating species, enhancing selectivity.

-

Reaction Execution: Once the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of acetonitrile by approximately half using a rotary evaporator.

-

Isolation: Add deionized water to the concentrated mixture. The crude product will precipitate as a solid. Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected melting point for 2-amino-3-bromo-5-fluoropyridine is in the range of 62-66 °C.[8]

Comparative Data and Alternative Approaches

While direct bromination is the most common route, other strategies exist, particularly for synthesizing related dihalopyridines. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

| Method | Starting Material | Halogenating Agent | Key Advantages | Potential Challenges |

| Direct Bromination | 2-Amino-5-fluoropyridine | N-Bromosuccinimide (NBS) | High regioselectivity, mild conditions, good yield. | Requires synthesis of the fluorinated precursor. |

| Direct Chlorination | 2-Amino-5-chloropyridine | N-Chlorosuccinimide (NCS) | Similar advantages to bromination for dichlorinated analogs.[9] | Not directly applicable for the target molecule. |

| Halogenation with LiX/Selectfluor | 2-Aminopyridine | LiBr / Selectfluor | A modern method for regioselective halogenation.[10] | May require more specialized reagents. |

| Multi-step Synthesis | 2-Aminopyridine | Various (nitration, reduction, diazotization, etc.) | Allows for diverse functionalization patterns.[11] | Longer synthetic route, potentially lower overall yield. |

Conclusion and Future Outlook

The synthesis of 2-amino-3-bromo-5-fluoropyridine via regioselective bromination of 2-amino-5-fluoropyridine with NBS stands as a robust, efficient, and scalable method for producing this key pharmaceutical intermediate. The high degree of regiocontrol, stemming from the powerful directing effect of the amino group, combined with the practical advantages of using NBS, makes this the preferred route in both academic and industrial settings. As drug discovery continues to demand increasingly complex and precisely functionalized molecules, the mastery of foundational synthetic strategies for scaffolds like 2-amino-3-bromo-5-fluoropyridine will remain essential for the advancement of medicinal chemistry.

References

- Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Source: ACS Omega. URL:[Link]

- Title: Synthesis of 2-amino-5-fluoropyridine - ResearchGate.

- Title: Synthesis of 2-Amino-5-bromopyridine - ResearchGate.

- Title: CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. Source: Google Patents.

- Title: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. Source: National Central Library Taiwan. URL:[Link]

- Title: 2-Amino-3-Bromo-5-Fluoropyridine - VIVAN ACL. Source: VIVAN Advanced Chemical Ltd. URL:[Link]

- Title: Transition metal complexes of 2-amino-3,5-dihalopyridines: Syntheses, structures and magnetic properties of (3,5-diCAPH)2CuX4 and (3,5-diBAPH)2CuX4 - Dalton Transactions (RSC Publishing). Source: Royal Society of Chemistry. URL:[Link]

- Title: The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study | Journal of the American Chemical Society. Source: Journal of the American Chemical Society. URL:[Link]

- Title: Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing). Source: Royal Society of Chemistry. URL:[Link]

- Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Source: Master Organic Chemistry. URL:[Link]

- Title: CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents. Source: Google Patents.

- Title: Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central.

- Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. Source: MDPI. URL:[Link]

- Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

- Title: N-Bromosuccinimide - Wikipedia. Source: Wikipedia. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Amino-3-Bromo-5-Fluoropyridine | VIVAN ACL [vivanacl.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. 2-Amino-3-bromo-5-fluoropyridine 97 869557-43-7 [sigmaaldrich.com]

- 9. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 10. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Electronic Landscape of the 3-Bromo-5-fluoropyridine Scaffold

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-fluoropyridine

To understand the reactivity of the bromine atom at the C3 position, one must first appreciate the electronic environment of the pyridine ring itself, which is further modulated by the two halogen substituents. The pyridine nitrogen is inherently electron-withdrawing, reducing the electron density of the entire ring system and making it more susceptible to nucleophilic attack compared to benzene. This effect is most pronounced at the α (C2, C6) and γ (C4) positions.

The fluorine atom at C5 exerts a powerful, localized electron-withdrawing effect through induction (–I effect) due to its high electronegativity. This effect significantly lowers the electron density at the adjacent C4 and C6 positions. While fluorine can technically donate electron density via a +M (mesomeric or resonance) effect, this is generally weak for halogens and is overshadowed by its strong inductive pull. These combined effects create a π-deficient ring, which fundamentally governs the reactivity of the C-Br bond.

The bromine atom at C3 is therefore situated at a position that is not directly activated (ortho or para) by the pyridine nitrogen for traditional SNAr mechanisms. However, the overall electron-poor nature of the ring makes the C-Br bond a prime target for reactions that do not rely on Meisenheimer complex stabilization at that specific site, such as oxidative addition to a metal center or metal-halogen exchange.

Caption: Electronic influences on the 3-bromo-5-fluoropyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The most prevalent and powerful application of the C(3)-Br bond is in transition metal-catalyzed cross-coupling reactions. In these transformations, the C-Br bond's relatively lower bond dissociation energy compared to C-F or potential C-Cl bonds makes it the preferential site for oxidative addition to a palladium(0) catalyst. This regioselectivity is a cornerstone of its synthetic utility.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly robust method for forming C-C bonds.[2] For 3-bromo-5-fluoropyridine, this reaction provides a direct route to 3-aryl- or 3-vinyl-5-fluoropyridines, which are common scaffolds in medicinal chemistry.

Causality in Experimental Design: The choice of catalyst, ligand, and base is critical. Palladium(II) acetate (Pd(OAc)₂) or pre-catalysts like Pd(PPh₃)₄ are common sources of the active Pd(0) species.[3] Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands (e.g., XPhos, SPhos), are essential for stabilizing the palladium center and facilitating the catalytic cycle. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step, activating the organoboron species. Aqueous solvent mixtures (e.g., dioxane/water, ethanol/water) are often used to ensure solubility of the inorganic base.[4]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | ~85-95 | [5] (Adapted) |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | ~90 | [6] (Adapted) |

| Pyrimidin-5-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | ~80-90 | General |

| Potassium vinyltrifluoroborate | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3.0) | THF/H₂O | 70 | ~75-85 | General |

Note: Yields are illustrative and based on typical outcomes for similar bromopyridine substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for bromopyridines.[1][5]

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluoropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, to achieve a concentration of ~0.1 M).

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[7] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations or as components in materials science. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8][9]

Causality in Experimental Design: The standard Sonogashira protocol uses a Pd(0) catalyst, a copper(I) salt (typically CuI), and an amine base (e.g., triethylamine or diisopropylamine) which also serves as the solvent.[5] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] Copper-free protocols have also been developed to avoid the sometimes problematic homocoupling of the alkyne (Glaser coupling).[10]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[8]

-

Setup: To a Schlenk tube, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv) and copper(I) iodide (CuI, 0.05 equiv) under an inert atmosphere.

-

Reagent Addition: Add 3-bromo-5-fluoropyridine (1.0 equiv) followed by the degassed amine solvent (e.g., triethylamine, to ~0.2 M).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove metal salts.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling aryl halides with a wide range of primary and secondary amines.[11][12] This reaction is critical in pharmaceutical development, as the N-aryl pyridine motif is a privileged structure.

Causality in Experimental Design: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that promotes the reductive elimination step, which is often rate-limiting.[13] Ligands like Xantphos, BINAP, or specialized Buchwald ligands are commonly employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[14]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the amination of 3-bromo-5-methoxypyridine.[13]

-

Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.08 equiv), and the base (NaOt-Bu, 1.4 equiv) to a Schlenk tube.

-

Reagent Addition: Add 3-bromo-5-fluoropyridine (1.0 equiv) and the amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.1 M).

-

Reaction: Seal the tube and heat the mixture with stirring to the target temperature (e.g., 100 °C) for 12-24 hours.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and quench with water. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Metal-Halogen Exchange: Generating Nucleophilic Pyridyl Species

Metal-halogen exchange is a powerful strategy for reversing the polarity (umpolung) of the C3 carbon, transforming it from an electrophilic site into a potent nucleophilic one. This is typically achieved at low temperatures using organolithium reagents or through Grignard reagent formation.

Lithium-Halogen Exchange

The reaction of 3-bromo-5-fluoropyridine with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) results in a rapid and clean exchange of bromine for lithium.[15] The resulting 5-fluoro-3-pyridyllithium is a highly reactive intermediate that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).

Causality in Experimental Design: The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the C-Br bond highly susceptible to this transformation.[16] Cryogenic temperatures (-78 °C or lower) are critical to prevent side reactions, such as the organolithium reagent attacking the pyridine ring or reacting with the newly formed organolithium species.[17] The choice of solvent, typically an ether like THF or diethyl ether, is also crucial for solvating the lithium species.

Experimental Protocol: Lithium-Halogen Exchange and Electrophile Quench

This protocol is based on standard procedures for bromoarenes.[15][18]

-

Setup: Add 3-bromo-5-fluoropyridine (1.0 equiv) to an oven-dried, three-neck flask under an inert atmosphere. Dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.

-

Electrophile Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.2 equiv) in THF dropwise at -78 °C.

-

Warm-up & Quench: After stirring for 1-2 hours at low temperature, slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

-

Work-up and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, concentrate, and purify by chromatography.

Grignard Reagent Formation

Alternatively, a Grignard reagent can be formed via bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl).[19] This method is often milder and more tolerant of certain functional groups than using organolithiums. The resulting 5-fluoro-3-pyridylmagnesium halide can be used in similar subsequent reactions with electrophiles.

Other Potential Reaction Pathways

While less common for the C3-Br bond compared to cross-coupling or metal-halogen exchange, it is important for the synthetic chemist to be aware of other potential reactivities.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate.[20] This intermediate requires stabilization by electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. In 3-bromo-5-fluoropyridine, the C3 position is meta to the activating pyridine nitrogen. Therefore, direct SNAr displacement of the C3-bromide by a nucleophile is electronically disfavored and generally does not occur under standard SNAr conditions.[21] Nucleophilic attack is far more likely at the C2 or C6 positions if a suitable leaving group were present there.

Halogen Dance Reaction

Under the influence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, halogenated pyridines can undergo a "halogen dance," where the halogen atom migrates from its initial position to a more thermodynamically stable one.[22] This occurs via a series of deprotonation and halogenation steps involving lithiated intermediates.[23] For 3-bromo-5-fluoropyridine, treatment with LDA could potentially lead to deprotonation at C2, C4, or C6, initiating a migration of the bromine atom. This pathway can be a synthetic tool to access other isomers or an undesired side reaction during attempted deprotonation-functionalization sequences.[24]

Conclusion

The reactivity of the bromine atom in 3-bromo-5-fluoropyridine is dominated by its utility in palladium-catalyzed cross-coupling and metal-halogen exchange reactions. The electronic-withdrawing nature of both the pyridine nitrogen and the C5-fluorine atom creates a π-deficient ring, priming the C-Br bond for oxidative addition to palladium or for exchange with organometallic reagents. This predictable regioselectivity allows for the precise and efficient introduction of a vast array of carbon and nitrogen substituents at the C3 position. While other pathways like SNAr and the halogen dance are mechanistically possible within the broader class of halopyridines, they are less favored for the C3-bromide under typical conditions. A thorough understanding of these electronic principles and reaction mechanisms empowers researchers to strategically employ this versatile building block in the synthesis of complex molecules for drug discovery and materials science.

References

- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1833–1840. [Link]

- Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(30), 5695-5701. [Link]

- Mary, Y. S., et al. (2020). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Journal of Molecular Structure, 1202, 127264. [Link]

- Gernon, M., & Joe, K. (2021). Discussion on "Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?".

- Gittins, J. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34633–34642. [Link]

- Schnürch, M., & Spina, M. (2014). Halogen Dance Reactions — A Review. Molecules, 19(10), 15477-15519. [Link]

- Hedhili, A., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2636. [Link]

- Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

- Organic Chemistry Explained. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

- Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]

- Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics, 18(33), 23378–23384. [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]

- Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]

- Fekri, M. H., et al. (2021). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative. Engineered Science, 14, 114-122. [Link]

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Gittins, J. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34633–34642. [Link]

- LibreTexts Chemistry. (2022). 16.

- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4402–4405. [Link]

- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Wrona, I. E., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.

- Inoue, K., & Okano, K. (2024). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing.

- Wikipedia. (n.d.). Sonogashira coupling. [Link]

- Zicovich-Wilson, C. M., et al. (2015). Electron density analysis of large (molecular and periodic) systems: A parallel implementation. Journal of Computational Chemistry, 36(22), 1697-1706. [Link]

- Wikipedia. (n.d.).

- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Ritter, T., et al. (2012). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Angewandte Chemie International Edition, 51(35), 8830-8833. [Link]

- de Oliveira, C. S. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1801-1811. [Link]

- Gros, P. C., et al. (2007). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 72(13), 4978-4980. [Link]

- Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

- Organ, M. G., et al. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 17(8), 2496-2507. [Link]

- Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]

- Fekri, M. H., et al. (2020). Adsorption Behavior, Electronical and Thermodynamic Properties of Ornidazole Drug on C60 Fullerene Doped with Si, B and Al: A Quantum Mechanical Simulation. Physical Chemistry Research, 8(4), 621-636. [Link]

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Knochel, P., et al. (2010). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 15(12), 9343–9353. [Link]

- Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695-5701. [Link]

- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]

- Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 1160-1163. [Link]

- de Souza, R. O. M. A. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 26(10), 1967-1991. [Link]

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. scielo.br [scielo.br]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. scirp.org [scirp.org]

- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 10. thalesnano.com [thalesnano.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 24. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

solubility of 2-Acetamido-3-bromo-5-fluoropyridine in common organic solvents

Initiating Data Collection

I'm starting by zeroing in on data. Right now, I'm performing focused Google searches to get a handle on the solubility of 2-Acetamido-3-bromo-5-fluoropyridine. I'm prioritizing getting data on its properties, and specific experimental results related to its solubility.

Outlining Experimental Procedures

I'm now outlining a detailed experimental protocol. My searches have expanded to include solubility testing methods in drug discovery, and I will structure the guide with compound introduction, followed by theoretical principles. I plan to present the data in a clear, tabular format alongside an experimental workflow diagram in Graphviz format.

Deepening Solubility Investigation

I'm now starting a more targeted search to find solubility data for this compound. I'm also looking at industry standard methods to ensure my methodology aligns with drug discovery best practices. I will start the guide with an introduction, then theoretical principles, before presenting data tables, an experimental protocol, and workflow diagrams. I will provide a clear rationale for each experimental step, including quality controls, and will ensure all sources are properly cited.

A Technical Guide to the Molecular Structure and Conformation of N-(3-bromo-5-fluoro-2-pyridinyl)-acetamide

Abstract

N-(3-bromo-5-fluoro-2-pyridinyl)-acetamide is a halogenated pyridinyl amide derivative with potential applications as a key intermediate in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure, conformational preferences, and the interplay of its substituents is critical for predicting its reactivity, biological activity, and crystal packing. This technical guide provides a multi-faceted approach to elucidating the molecular architecture of this compound. It outlines a systematic workflow encompassing synthesis, primary spectroscopic characterization, and an in-depth conformational analysis using a combination of solid-state (X-ray Crystallography), solution-state (Advanced NMR Spectroscopy), and in-silico (Density Functional Theory) techniques. This document serves as a blueprint for researchers and drug development professionals on how to approach the structural characterization of novel, substituted N-aryl amides.

Introduction: The Significance of Structural Analysis

The precise three-dimensional arrangement of atoms in a molecule—its structure and conformation—governs its physicochemical properties and biological interactions. For a molecule like N-(3-bromo-5-fluoro-2-pyridinyl)-acetamide, which contains a rigid aromatic pyridine ring and a flexible acetamide side chain, the rotational freedom around the C-N amide bond is a critical determinant of its overall shape. The substituents (bromo and fluoro groups) not only influence the electronic properties of the pyridine ring but also introduce steric and electrostatic factors that can dictate the preferred conformation.

In drug development, for instance, the specific conformation of a molecule determines its ability to fit into the binding pocket of a target protein. Therefore, a thorough analysis is not merely academic but a foundational requirement for rational molecular design. This guide details the integrated experimental and computational methodologies required to build a comprehensive model of the conformational landscape of N-(3-bromo-5-fluoro-2-pyridinyl)-acetamide.

Synthesis and Primary Structural Elucidation

The first phase of analysis involves the synthesis of the target compound and confirmation of its covalent structure.

Proposed Synthetic Pathway

A reliable method for the synthesis of N-(3-bromo-5-fluoro-2-pyridinyl)-acetamide is the acylation of the corresponding amine precursor, 2-amino-3-bromo-5-fluoropyridine[1][2]. This reaction is typically straightforward, involving the treatment of the amine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base.

Spectroscopic and Spectrometric Verification

Once synthesized and purified, the identity of the compound must be rigorously confirmed. A suite of standard analytical techniques is employed for this purpose.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to confirm the molecular weight of the compound (C₇H₆BrFN₂O, MW: 233.04 g/mol )[3]. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: This technique identifies key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300-3200 cm⁻¹.

-

C=O stretch (Amide I): A strong, prominent peak typically in the range of 1680-1650 cm⁻¹. The exact position can be sensitive to hydrogen bonding and solvent polarity[4][5][6].

-

C-N stretch and N-H bend (Amide II): A peak around 1550 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple peaks in the 1600-1400 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for mapping the covalent framework of the molecule.

-

¹H NMR: Would show distinct signals for the methyl protons (a singlet, ~2.2 ppm), the amide proton (a broad singlet, ~8-10 ppm, exchangeable with D₂O), and the two aromatic protons on the pyridine ring (doublets, ~7.5-8.5 ppm).

-

¹³C NMR: Would reveal seven distinct carbon signals: one for the methyl group (~25 ppm), one for the carbonyl (~170 ppm), and five for the substituted pyridine ring.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.

-

| Technique | Expected Observation | Purpose |

| Mass Spec (HRMS) | [M+H]⁺ ion at m/z corresponding to C₇H₇BrFN₂O⁺ | Confirms molecular formula[3]. |

| IR Spectroscopy | Strong C=O stretch ~1670 cm⁻¹, N-H stretch ~3250 cm⁻¹ | Confirms presence of amide functional group[5][7]. |

| ¹H NMR | Signals for CH₃, N-H, and two aromatic protons | Maps proton environment and connectivity. |

| ¹³C NMR | 7 distinct carbon signals (CH₃, C=O, 5x Ar-C) | Confirms the carbon skeleton. |

| ¹⁹F NMR | Single resonance | Confirms the presence and environment of fluorine. |

In-Depth Conformational Analysis: A Tripartite Strategy

With the covalent structure confirmed, the core investigation into the molecule's three-dimensional conformation begins. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to distinct conformers. The key question is the rotational orientation of the acetamide group relative to the pyridine ring. We employ a synergistic approach combining computational modeling, solid-state analysis, and solution-state analysis.

Computational Modeling: Predicting the Energy Landscape

Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP functional with a 6-311+G(d,p) basis set is a robust starting point for geometry optimization and energy calculations of organic molecules[8][9].

-

Procedure: a. Conformer Search: Build the initial structure of N-(3-bromo-5-fluoro-2-pyridinyl)-acetamide. Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle defined by the pyridine ring and the amide plane (e.g., C2-N-C=O). b. Optimization: From the PES scan, identify the low-energy minima. Perform full geometry optimizations on these conformers to find the most stable structures. c. Frequency Analysis: Calculate vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data. d. Transition State Search: Locate the transition state for rotation between the stable conformers to calculate the rotational energy barrier[8][9].

Expected Outcome: DFT calculations will likely predict two primary planar or near-planar conformers: a cis and a trans form, defined by the relative orientation of the amide C=O group and the pyridine ring nitrogen. The calculations will provide the relative energies of these conformers and the energy barrier to their interconversion. Steric hindrance between the amide's carbonyl oxygen and the bromine atom at the 3-position of the pyridine ring may significantly influence which conformer is more stable[10][11].

Solid-State Analysis: The Definitive Crystal Structure

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: The primary challenge is often growing a diffraction-quality single crystal (typically >0.1 mm in all dimensions)[12][13]. This is achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam[14][15]. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an electron density map, from which the atomic positions are determined and refined[14].

Expected Outcome: X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state[12][16]. It will reveal:

-

The preferred conformation adopted in the crystal lattice.

-

Precise bond lengths, bond angles, and dihedral angles.

-

Intermolecular interactions, such as N-H···O=C or N-H···N(pyridine) hydrogen bonds, which are crucial for understanding crystal packing and can influence the observed conformation[17][18][19].

Solution-State Analysis: Conformation in a Relevant Medium

While X-ray crystallography provides a static picture, the conformation in solution can be different and may involve a dynamic equilibrium between multiple conformers. Advanced NMR techniques are the primary tool for investigating solution-state structure[20][21].

Protocol: 2D NMR Spectroscopy (NOESY/ROESY)

-

Technique: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect protons that are close in space (<5 Å), regardless of whether they are connected by bonds[22][23][24].

-

Procedure: a. A high-resolution ¹H NMR spectrum is first acquired to assign all proton signals. b. A 2D NOESY or ROESY experiment is performed. ROESY is often preferred for molecules of this size (MW ~233) as the Nuclear Overhauser Effect (NOE) can be near zero for molecules in this range[22]. c. The resulting spectrum is analyzed for cross-peaks between protons.

-

Interpretation: The presence of a cross-peak between the amide N-H proton and one of the pyridine ring protons (at position 6) would strongly suggest a conformation where these protons are on the same side of the C-N amide bond. Conversely, a lack of such a cross-peak, coupled with potential correlations to other protons, can help define the predominant conformer in solution[25][26][27].

Expected Outcome: The NOESY/ROESY data will establish the predominant conformation in the chosen solvent. If the energy barrier between conformers is low enough, exchange peaks might also be observed, providing information on the dynamics of the system. Comparing the solution-state data with the solid-state structure and computational predictions provides a complete and validated picture of the molecule's conformational behavior.

Data Synthesis and Conclusion